![molecular formula C19H19ClN4O4 B5728531 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide](/img/structure/B5728531.png)
2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide, also known as CPOP, is a synthetic compound that has been studied for its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide is not fully understood. However, studies have suggested that 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide may act as a PTP1B inhibitor by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. Additionally, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide may interact with proteins and lipids through its hydrophobic and aromatic moieties, leading to conformational changes and alterations in protein function.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide can inhibit the growth of cancer cells, induce apoptosis, and decrease the activity of PTP1B. In addition, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been shown to alter the conformation and stability of proteins, as well as the fluidity and curvature of lipid membranes.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide also has some limitations, such as its low solubility in aqueous solutions and potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide. One direction is to investigate the structure-activity relationship of 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide and its analogues to identify more potent and selective PTP1B inhibitors. Another direction is to explore the potential of 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide as a tool for studying protein-lipid interactions in living cells. Additionally, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide may have applications in the development of functional materials, such as sensors and catalysts.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide involves the reaction of 4-chlorophenol and 5-nitro-2-pyrrolidinone to form 2-(4-chlorophenoxy)-5-nitro-N-pyrrolidin-2-ylbenzamide. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide.
Scientific Research Applications
2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been investigated for its potential as an anticancer agent, as well as its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes. In biochemistry, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been used as a probe to study the conformational changes of proteins, as well as a tool to investigate the interactions between proteins and lipids. In materials science, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been explored for its potential as a building block for the synthesis of functional materials.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c20-15-3-6-17(7-4-15)28-13-19(25)22-21-12-14-11-16(24(26)27)5-8-18(14)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10,13H2,(H,22,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWPNOJOQNZRIB-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide |
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